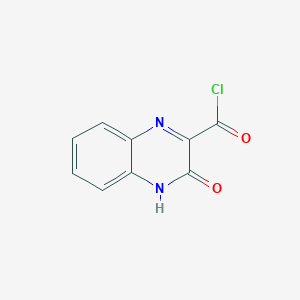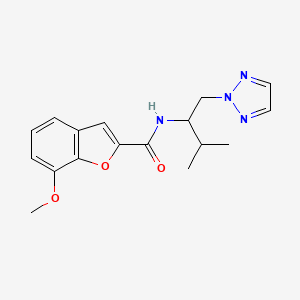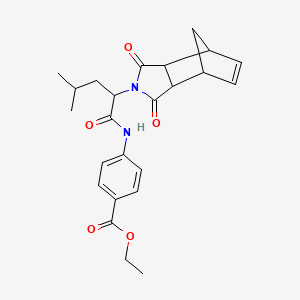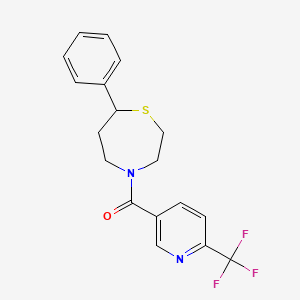![molecular formula C10H9F3O2 B2734250 2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane CAS No. 2248377-07-1](/img/structure/B2734250.png)
2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane, commonly known as DFM, is a chemical compound that has been the subject of scientific research in recent years. DFM is a fluorinated epoxide that has been found to have potential applications in medicinal chemistry, specifically in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
DFM exerts its effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, DFM reduces inflammation and pain.
Biochemical and Physiological Effects
DFM has been found to have a number of biochemical and physiological effects. Studies have shown that DFM inhibits the proliferation of cancer cells, induces apoptosis (programmed cell death), and inhibits the migration and invasion of cancer cells. Additionally, DFM has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DFM in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, DFM has been found to have a low toxicity profile, making it a safe compound to use in laboratory settings.
One limitation of using DFM in lab experiments is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, DFM has been found to have a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are a number of future directions for research on DFM. One area of interest is the development of new drugs based on the structure of DFM. Additionally, further research is needed to fully understand the mechanisms of action of DFM and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the optimal dosing and administration of DFM in order to maximize its therapeutic potential.
Métodos De Síntesis
DFM can be synthesized using a variety of methods, including the reaction of 2-(difluoromethoxy)-4-fluorophenol with ethylene oxide in the presence of a catalyst. Other methods include the reaction of 2-(difluoromethoxy)-4-fluorophenol with epichlorohydrin, followed by dehydrochlorination with a base.
Aplicaciones Científicas De Investigación
DFM has been the subject of scientific research due to its potential applications in medicinal chemistry. Studies have shown that DFM has antitumor properties, making it a promising candidate for the development of new cancer treatments. Additionally, DFM has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and chronic pain.
Propiedades
IUPAC Name |
2-[2-(difluoromethoxy)-4-fluorophenyl]-2-methyloxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-10(5-14-10)7-3-2-6(11)4-8(7)15-9(12)13/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRDOKXYRGXGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=C(C=C(C=C2)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(dimethylamino)sulfonyl]-N-(5-methylisoxazol-3-yl)benzamide](/img/structure/B2734168.png)

![3-(4-Ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2734173.png)
![8-fluoro-2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2734175.png)

![N-(1-cyano-1-methylethyl)-2-{4-[2-(3-methoxyphenyl)acetyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2734179.png)


![3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide](/img/structure/B2734186.png)

![2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole](/img/structure/B2734188.png)
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2734189.png)
